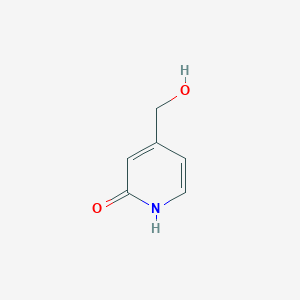

4-(Hydroxymethyl)pyridin-2(1H)-one

Overview

Description

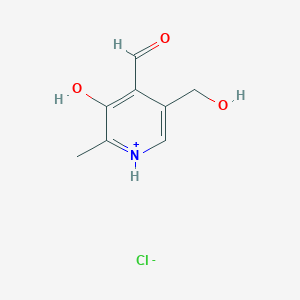

4-(Hydroxymethyl)pyridin-2(1H)-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydroxymethyl group attached to a pyridinone ring, which provides a versatile handle for further chemical transformations .

Synthesis Analysis

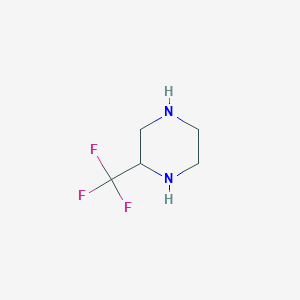

The synthesis of derivatives of 4-(Hydroxymethyl)pyridin-2(1H)-one can be achieved through various methods. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents leads to the formation of 4H-pyrano[3,2-c]pyridines, which can be further transformed into fused systems upon reaction with acetic anhydride . Additionally, a practical large-scale synthesis of a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, has been reported using asymmetric 1,3-dipolar cycloaddition, highlighting the synthetic utility of hydroxymethyl-substituted heterocycles .

Molecular Structure Analysis

The molecular structure of compounds related to 4-(Hydroxymethyl)pyridin-2(1H)-one has been studied using various techniques. For example, the crystal structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been elucidated, revealing the importance of hydrogen bonding in the solid state . Theoretical studies have also been conducted to understand the tautomerism of the 3-hydroxy-pyridin-4-one system, which is relevant to the stability and reactivity of these compounds .

Chemical Reactions Analysis

The reactivity of 4-(Hydroxymethyl)pyridin-2(1H)-one derivatives has been explored in various chemical reactions. For instance, the use of 4-(hydroxymethyl)pyridine in manganese benzoate chemistry leads to the formation of hexanuclear clusters with interesting magnetic properties . Moreover, the synthesis of pyridinone and pyranone derivatives has been achieved through multi-component condensation reactions, demonstrating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Hydroxymethyl)pyridin-2(1H)-one and its derivatives have been extensively studied. Spectroscopic techniques such as NMR, IR, and UV-spectroscopy have been used to elucidate the structures of these compounds in solution and in the solid state . Quantum-chemical studies have provided insights into the electronic structure and ligand-receptor binding mechanisms of pyridinone derivatives, which are important for understanding their biological activity .

Scientific Research Applications

Magnetic and Optical Properties

- Nonanuclear Lanthanide Clusters : 4-(Hydroxymethyl)pyridin-2(1H)-one was used in creating a new family of Ln(III)(9) clusters with sandglass-like topology. The Dy(III) member exhibited single-molecule magnetism behavior, while the Eu(III) analogue showed intense red photoluminescence (Alexandropoulos et al., 2011).

Coordination Chemistry

- Manganese Benzoate Chemistry : In a study exploring manganese benzoate chemistry, 4-(Hydroxymethyl)pyridin-2(1H)-one was used to synthesize hexanuclear clusters featuring a {Mn6O2}10+ core (Stamatatos et al., 2006).

- Nickel Coordination Compounds : This compound was involved in creating nickel coordination compounds, where it played a role in forming discrete complexes with Ni cations (Werner & Näther, 2015).

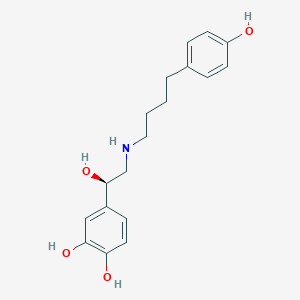

Iron Chelating Properties

- Iron Chelation : A study evaluated the coordination ability of 4-(Hydroxymethyl)pyridin-2(1H)-one towards Fe(3+), showing its potential as a more selective iron chelator compared to existing clinical agents (Lachowicz et al., 2016).

Biomimetic Models

- [Fe]hydrogenase Model Complexes : The compound was used in synthesizing model complexes for [Fe]hydrogenase, an enzyme relevant in biological hydrogen processing (Song et al., 2012).

Electrochemistry

- Electroreduction Studies : It was employed in studying the electroreduction of substituents on a pyridine ring, contributing to the understanding of electrochemical behaviors and mechanisms (Nonaka et al., 1981).

Photoreaction Studies

- Photoreactions in Acidic Solutions : This chemical played a role in the study of photoreactions of methyl 4-pyridinecarboxylate under different atmospheric conditions (Sugiyama et al., 1984).

Quantum-chemical Studies

- Ligand-Receptor Binding Mechanisms : A quantum-chemical study was conducted on pyridin-4(1H)-one derivatives, including 4-(Hydroxymethyl)pyridin-2(1H)-one, to understand their electronic structure and ligand-receptor binding mechanisms (Rogachevskii et al., 2009).

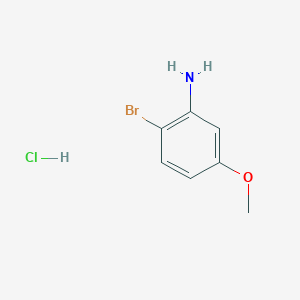

Antimicrobial Activity

- Silver(I) Complexes : The antimicrobial activity of silver(I) complexes involving this compound was investigated, showing considerable activity against certain pathogens (Kalinowska-Lis et al., 2014).

Vibrational and Electronic Structure

- Structural Studies : Detailed studies on the vibrational, conformational, and electronic structures of hydroxymethyl derivatives of pyridine were conducted, providing insights into their electronic properties (Arjunan et al., 2012).

Mechanism of Action

Target of Action

It has been used in the catalytic protodeboronation of pinacol boronic esters .

Mode of Action

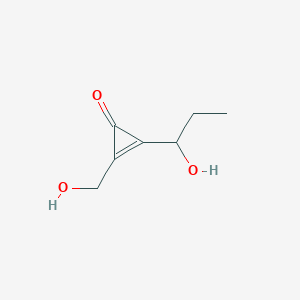

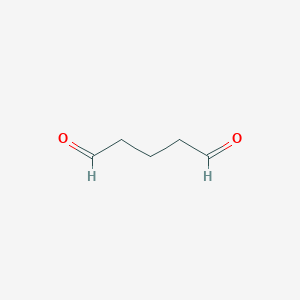

The compound is utilized in a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound plays a role in the hydromethylation sequence applied to methoxy protected (−)-δ8-thc and cholesterol .

Result of Action

The compound’s action results in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The compound’s use in organic synthesis suggests that its action may be influenced by factors such as temperature, ph, and the presence of other chemical agents .

properties

IUPAC Name |

4-(hydroxymethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-7-6(9)3-5/h1-3,8H,4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWMXLBVGGYAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454886 | |

| Record name | 4-(Hydroxymethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127838-58-8 | |

| Record name | 4-(Hydroxymethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Sulfocalix[8]arene](/img/structure/B144422.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)

![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)